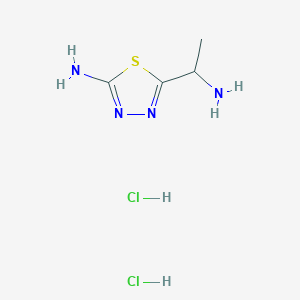![molecular formula C10H12FN5O4 B7855614 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7855614.png)
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as 2’-fluoro-2’-deoxyguanosine. It is a nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyguanosine typically involves the fluorination of a suitable precursor. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2’ position of the ribose sugar. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of 2’-fluoro-2’-deoxyguanosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2’-fluoro-2’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the guanine base.
Aplicaciones Científicas De Investigación
2’-fluoro-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the production of diagnostic reagents and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2’-fluoro-2’-deoxyguanosine involves its incorporation into nucleic acids. The presence of the fluorine atom at the 2’ position of the ribose sugar alters the compound’s interaction with enzymes involved in nucleic acid synthesis and repair. This modification can inhibit the activity of DNA polymerases and other enzymes, leading to the disruption of DNA replication and repair processes .
Comparación Con Compuestos Similares
Similar Compounds
2’-deoxyguanosine: Lacks the fluorine atom at the 2’ position.
2’-fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 2’ position but with a cytosine base instead of guanine.
Uniqueness
2’-fluoro-2’-deoxyguanosine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes, making it valuable in various research and therapeutic applications .
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-DXTOWSMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7855560.png)






![2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B7855599.png)

